5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
Mechanism of Action
Target of Action
It’s suggested that the sulfonamide group in the compound could be a possible nucleophilic attack site
Mode of Action
The compound contains a sulfonamide group, which is known to have strong electron-withdrawing ability . This suggests that the compound might interact with its targets through electron transfer processes.
Biochemical Pathways
The compound’s structure suggests it might be involved in suzuki–miyaura coupling reactions , a type of carbon–carbon bond-forming reaction
Pharmacokinetics
It’s worth noting that the ph strongly influences the rate of reaction of similar compounds, which could impact their bioavailability .
Result of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can greatly affect the rate of reaction of similar compounds . Additionally, the compound’s sulfone group can act as an electron-output site, which could be influenced by the surrounding electronic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 5-fluoro-2-methoxybenzenesulfonamide to introduce a nitro group, followed by reduction to form the corresponding amine.
Coupling Reaction: The amine is then coupled with 2-(thiophen-2-yl)pyridine-4-carbaldehyde under reductive amination conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methoxybenzenesulfonamide
- 2-(thiophen-2-yl)pyridine-4-carbaldehyde
- N-(pyridin-4-ylmethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its fluorine, methoxy, and thiophene groups
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-23-15-5-4-13(18)10-17(15)25(21,22)20-11-12-6-7-19-14(9-12)16-3-2-8-24-16/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKNWQTZFYURGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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